Tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C₁₂H₂₃NO₃ and a molecular weight of approximately 235.32 g/mol. This compound is characterized by a piperidine ring substituted with a tert-butyl group and a hydroxyethyl group, making it notable for its chiral center at the carbon atom adjacent to the hydroxy group. The compound appears as a white crystalline solid and is recognized for its role in organic synthesis, particularly in the preparation of chiral molecules .
These reactions are vital for its utility in synthesizing more complex organic compounds .
Several synthesis methods exist for tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate:
These methods highlight the compound's versatility as a building block in organic synthesis .
Tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate finds applications in:
Several compounds share structural similarities with tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-Boc 4-piperidone | Contains a piperidone structure without hydroxyethyl group | Used primarily as a precursor in synthesis |
| Tert-butyl 4-piperidinecarboxylate | Lacks chirality; simpler structure | More straightforward reactivity |
| (S)-N-tert-butoxycarbonyl 4-(hydroxyethyl)piperidine | Similar hydroxyethyl substitution but different chirality | Focused on different enantiomeric forms |
Tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate stands out due to its specific chiral configuration and dual functional groups, making it particularly useful in asymmetric synthesis applications .
The compound features a six-membered piperidine ring with two substituents:
| Feature | Description |
|---|---|
| Piperidine ring | Saturated six-membered nitrogen-containing heterocycle |
| Boc protection | tert-Butyl group stabilizes the amine and enhances solubility in organic solvents |
| Chiral center | (1R)-configuration at the hydroxyethyl carbon governs stereochemical outcomes in synthesis |
The IUPAC name, tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate, explicitly denotes the substituent positions and stereochemistry.
This compound distinguishes itself from related piperidine derivatives through its dual functionalization:
| Compound | Substituents | Chirality | Key Applications |
|---|---|---|---|
| tert-Butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate | Boc, 1R-hydroxyethyl | Yes | Alkaloid synthesis, asymmetric catalysis |
| N-Boc 4-piperidone | Boc, ketone | No | Precursor for non-chiral intermediates |
| tert-Butyl 4-piperidinecarboxylate | Boc, hydrogen (no hydroxyethyl) | No | General organic transformations |
| (S)-N-Boc-4-piperidinemethanol | Boc, hydroxymethyl | Yes | Peptide synthesis, glycosidation |
The (1R)-configuration enables enantioselective reactions critical to bioactive molecule synthesis.
The piperidine ring system in tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate adopts characteristic six-membered heterocyclic conformations that significantly influence molecular stability and reactivity [10] [11]. Piperidine, as a saturated six-membered ring containing one nitrogen atom and five carbon atoms in the sp³-hybridized state, exhibits conformational flexibility analogous to cyclohexane but with distinct differences due to the heteroatom presence [10] [33].
The dominant conformational state of piperidine derivatives is the chair conformation, which exists in two interconvertible forms based on the orientation of the nitrogen lone pair [10] [35]. Experimental evidence from conformer-specific vacuum ultraviolet mass-analyzed threshold ionization spectroscopy demonstrates that the chair form with equatorial nitrogen-hydrogen orientation represents the global minimum in the neutral ground state [35]. The chair conformation with axial nitrogen-hydrogen arrangement exhibits reduced stability by approximately 0.72 kilocalories per mole in the gas phase [10] [35].
Detailed conformational analysis reveals that the piperidine chair conformer possesses specific geometric parameters characterized by puckering amplitude values ranging from 0.553 to 0.581 Ångströms [11] [12]. The phase angle theta typically measures between 168.8 and 175.6 degrees, indicating deviation from perfect chair geometry due to the heterocyclic nature of the ring system [11] [12]. These structural parameters reflect the influence of shorter carbon-nitrogen bond lengths compared to carbon-carbon bonds, as well as the spatial requirements of the nitrogen lone pair electrons [11].
| Conformer Type | Puckering Amplitude Q (Å) | Phase Angle θ (degrees) | Relative Stability |
|---|---|---|---|
| Chair (Equatorial NH) | 0.553-0.581 | 168.8-175.6 | Most stable in gas phase |
| Chair (Axial NH) | 0.553-0.581 | 168.8-175.6 | Less stable by 0.72 kcal/mol |
| Half-Chair | 0.513 | 127.5 | Common in lactams |
| Twisted Boat | 0.662 | 89.5 | Least stable |
Alternative conformational states include the half-chair and twisted boat forms, though these represent higher energy configurations [11] [12]. The half-chair conformation, characterized by a puckering amplitude of 0.513 Ångströms and phase angle of 127.5 degrees, becomes prevalent when the carbon atom in the alpha position to the nitrogen adopts sp² hybridization [11]. Twisted boat conformations exhibit the highest puckering amplitude at 0.662 Ångströms with a phase angle of 89.5 degrees, representing the least thermodynamically favorable arrangement [12].
The conformational preference of piperidine rings is significantly influenced by substituent effects and hybridization states of adjacent atoms [11] [32]. Substitution patterns on the piperidine ring regulate conformational flexibility through steric and electronic interactions [12] [32]. The presence of electron-withdrawing groups or changes in hybridization at carbon atoms adjacent to nitrogen can shift the conformational equilibrium toward alternative geometries [11] [32].
Fluorinated piperidine derivatives demonstrate unique conformational behavior attributed to delocalization forces including charge-dipole interactions and hyperconjugation effects [32]. Computational investigations reveal that solvation and solvent polarity play major roles in determining conformational preferences, particularly for charged species in highly polar environments [32]. The molecular dipole moment significantly impacts conformer stabilization energies in polar solutions, with conformers possessing larger dipole moments experiencing enhanced stabilization [32].
The stereochemical configuration at the C-1 position of the hydroxyethyl substituent in tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate follows the Cahn-Ingold-Prelog priority system for absolute stereochemical assignment [15] [17] [37]. This systematic approach provides unambiguous designation of stereogenic centers using the rectus (R) or sinister (S) descriptors based on atomic number priorities and spatial arrangements [15] [17] [37].
The Cahn-Ingold-Prelog system establishes priority assignments for the four substituents attached to the chiral carbon center based on atomic number rankings [15] [17] [37]. The highest priority designation is assigned to atoms with the greatest atomic number, while the lowest priority corresponds to atoms with the smallest atomic number [15] [17] [37]. When atoms directly bonded to the stereogenic center possess identical atomic numbers, the priority determination extends to atoms farther along the substituent chains until a point of difference is identified [17] [37].
For the (1R)-1-hydroxyethyl chiral center, the priority assignment follows established protocols [15] [17] [19]. The hydroxyl group receives the highest priority (number 1) due to oxygen possessing the highest atomic number of 8 among the directly attached atoms [15] [17]. The carbon atom of the piperidine ring receives priority number 2, representing the second highest atomic number connection [15] [17]. The methyl group obtains priority number 3, while the hydrogen atom receives the lowest priority (number 4) corresponding to atomic number 1 [15] [17].
| Priority Rank | Substituent | Atomic Number | Reasoning |
|---|---|---|---|
| 1 | Hydroxyl group (-OH) | 8 | Highest atomic number (oxygen) |
| 2 | Carbon of piperidine ring | 6 | Secondary consideration based on connectivity |
| 3 | Methyl group (-CH₃) | 6 | Lowest priority among carbon substituents |
| 4 | Hydrogen atom (-H) | 1 | Lowest atomic number overall |
The spatial arrangement determination requires positioning the lowest priority group (hydrogen) away from the observer [15] [17] [18]. Subsequently, tracing a circular path from priority 1 through priority 2 to priority 3 reveals the directional orientation [15] [17] [18]. A clockwise progression corresponds to the rectus (R) configuration, while a counterclockwise progression indicates the sinister (S) configuration [15] [17] [18].
The (1R) designation in tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate indicates that the circular progression from hydroxyl group through piperidine carbon to methyl group proceeds in a clockwise direction when the hydrogen atom is oriented away from the observer [15] [17] [19]. This absolute configuration specification provides crucial information regarding the three-dimensional spatial arrangement of atoms around the stereogenic center [19] [22].
Stereochemical configuration significantly influences biological activity and molecular interactions through specific spatial arrangements that affect binding affinities and selectivity profiles [19] [22]. The (1R) configuration represents one of two possible enantiomeric forms, with the alternative (1S) configuration constituting the non-superimposable mirror image [15] [17]. These enantiomeric relationships result in identical physical and chemical properties in achiral environments but exhibit distinct behaviors in chiral biological systems [17] [22].
The tert-butoxycarbonyl protecting group represents one of the most widely employed carbamate protection strategies for amino functionalities in synthetic organic chemistry [23] [24] [26]. The tert-butoxycarbonyl group provides stable protection for nitrogen atoms while remaining compatible with diverse reaction conditions and facilitating selective deprotection under acidic environments [23] [24] [29].
Installation of the tert-butoxycarbonyl protecting group typically employs di-tert-butyl dicarbonate as the electrophilic reagent in combination with appropriate base systems [23] [24] [27]. The protection mechanism initiates through nucleophilic attack of the amine nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate, forming a tetrahedral intermediate [24] [26] [27]. This initial step involves breaking of the carbonate bond with simultaneous elimination of tert-butyl carbonate, which subsequently decomposes to carbon dioxide and tert-butoxide [24] [26] [27].
The mechanistic pathway proceeds through a nucleophilic acyl substitution mechanism characterized by formation and collapse of the tetrahedral intermediate [24] [26] [27]. The base component facilitates proton abstraction from the positively charged nitrogen center, yielding the stable N-tert-butoxycarbonyl carbamate product [24] [26] [27]. The reaction generates carbon dioxide gas as a byproduct, requiring consideration of gas evolution during synthetic procedures [24] [26].
Deprotection of tert-butoxycarbonyl groups occurs readily under acidic conditions, most commonly employing trifluoroacetic acid in dichloromethane solution [23] [24] [25]. The deprotection mechanism begins with protonation of the carbamate carbonyl oxygen by the strong acid, enhancing electrophilicity of the carbonyl carbon [23] [25] [26]. This protonation facilitates cleavage of the oxygen-carbon bond connecting to the tert-butyl group, generating a stable tertiary carbocation [23] [25] [26].
| Stage | Chemical Process | Key Intermediate | Driving Force |
|---|---|---|---|
| Protection Installation | Nucleophilic attack on Boc₂O | Tetrahedral intermediate | CO₂ elimination |
| Stable Protected Form | Carbamate formation | N-Boc carbamate | Resonance stabilization |
| Acid-Catalyzed Cleavage | Protonation and t-butyl cation formation | t-Butyl carbocation | Tertiary carbocation stability |
| Decarboxylation | Carbamic acid formation | Carbamic acid | Thermodynamic favorability |
| Final Deprotection | CO₂ elimination and amine liberation | Free amine | Entropy gain from gas evolution |
The tertiary carbocation intermediate exhibits exceptional stability due to extensive hyperconjugation and inductive effects from the three methyl substituents [23] [25] [26]. Elimination of the tert-butyl cation results in formation of carbamic acid, which undergoes spontaneous decarboxylation to yield carbon dioxide and the free amine [23] [25] [26]. The decarboxylation step provides significant thermodynamic driving force through entropy gain from gas evolution [23] [25] [26].
Alternative deprotection methodologies include treatment with trimethylsilyl iodide followed by methanolysis, particularly useful when conventional acidic conditions prove incompatible with sensitive substrates [23]. This approach involves silylation of the carbonyl oxygen with concurrent elimination of tert-butyl iodide, followed by methanolysis of the silyl ester to generate carbamic acid [23]. Subsequent decarboxylation produces the deprotected amine through the same final mechanistic step [23].
The tert-butoxycarbonyl protecting group demonstrates remarkable stability under basic conditions, nucleophilic environments, and catalytic reduction conditions [29]. This stability profile enables selective manipulation of other functional groups while maintaining nitrogen protection [23] [29]. The acid-labile nature of the tert-butoxycarbonyl group permits orthogonal protection strategies when combined with base-labile or hydrogenolysis-sensitive protecting groups [23] [30].
Early syntheses rely on carbon–carbon bond formation at C-4 of tert-butoxycarbonyl-protected piperidone (Scheme 1). Two representative routes are outlined in Table 1.
| Entry | C-4 Electrophile (step 1) | Key Base / Additive | Isolated Yield of tert-butyl 4-acetylpiperidine-1-carboxylate | Reference |
|---|---|---|---|---|
| 1 | Acetyl chloride with mixed anhydride activation of tert-butoxycarbonyl-4-carboxypiperidine | Triethylamine, 0 °C → 20 °C | 78% [1] | CN 102351780 A |
| 2 | Methyl bromoacetate via Reformatsky reaction on in-situ trifluoroacetic-acid-generated iminium salt | Zinc, vigorous agitation, −10 °C → 0 °C | 71% (500 L pilot) [2] | Organic Process Research & Development |
Subsequent sodium borohydride reduction of the acetyl intermediate delivers the racemic hydroxyethyl product in >95% yield under ethanolic conditions at ambient temperature [3].
Chiral alcohol formation from the prochiral ketone is now dominated by two enantioselective platforms.
Reduction of tert-butyl 4-acetylpiperidine-1-carboxylate with a borane–oxazaborolidine catalyst derived from (S)-diphenyl-prolinol affords the (1R)-hydroxyethyl product in 94–97% enantiomeric excess at 0 °C in tetrahydrofuran / borane complex [4] [5]. Catalyst loadings below 2 mol % have been demonstrated on multigram scale [6].
Whole-cell preparations of the ketoreductases HeCR and DbCR reduce tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate analogues with >99% conversion and >99% enantiomeric excess; racemization of the transient enolate enables dynamic kinetic resolution and theoretical 100% yield [7]. Applying the same biocatalysts to the C-4 acetyl substrate gives 96–98% conversion and 95–98% enantiomeric excess at pH 8.0 and 30 °C (substrate 10 g L⁻¹, glucose dehydrogenase cofactor recycle) [8].
| Biocatalyst | Temperature | Substrate load (g L⁻¹) | Conversion | Enantiomeric excess | Reference |
|---|---|---|---|---|---|
| HeCR | 30 °C | 10 | 98% | 96% (R) | [8] |
| DbCR | 30 °C | 10 | 97% | 98% (R) | [8] |
Protection of piperidine nitrogen with di-tert-butyl dicarbonate proceeds in methanol or aqueous ethanol at 20–25 °C, giving >90% yield and ≥99% purity after crystallisation [9].
Deprotection options are summarised in Table 2.
| Reagent (conc.) | Solvent | Temperature / Time | Recovery of free amine (%) | Applicability to target compound | Reference |
|---|---|---|---|---|---|
| Trifluoroacetic acid (50% v/v) | Dichloromethane | 0 °C → 23 °C, 1 h | 95 | Large-scale iminium salt generation [2] | [2] |
| Hydrogen chloride generated ex-situ from ammonium chloride and silicon dioxide | Neat solid (solvent-free) | 40 °C, 1 h (microwave) | 92 | Green, solvent-free variant [10] | [10] |
The reversible nature of tert-butoxycarbonyl protection allowed a single-flask sequence of protection → alkylation → deprotection that shortened overall cycle time by 30% in a kilogram campaign [2].
| Catalyst class | Typical loading | Stereochemical outcome | Advantages / Limitations | Reference |
|---|---|---|---|---|
| Oxazaborolidine (Corey–Bakshi–Shibata) | 1–2 mol % | (1R)-alcohol, 94–97% ee | Broad solvent tolerance; bench-stable pre-catalysts | [4] |
| Ketoreductase (HeCR, DbCR) | 5 g dry cell weight L⁻¹ | (1R)-alcohol, 95–99% ee | Aqueous, near-ambient conditions; cofactor recycling necessary | [7] |
| Lithium diisopropylamide / (+)-sparteine surrogate | 1.2 equiv / 1.3 equiv | Configurationally stable α-lithio species enabling enantioselective trapping | Useful for downstream derivatisation, not direct alcohol formation | [11] |
| Nickel hydride with phosphino-oxazoline ligand | 5 mol % | 92–95% ee in 1,2-reduction of α,β-unsaturated ketones | Emerging alternative avoiding borane | [12] |
| Transformation | Optimum solvent | Temperature window | Observed effect on yield / selectivity | Reference |
|---|---|---|---|---|
| Alkylation of tert-butoxycarbonyl-4-carboxypiperidine | Acetonitrile (anhydrous) | 0 → 25 °C | Minimal hydrolysis, 78% yield [1] | [1] |
| Reformatsky addition to iminium salt | 1-Methoxy-2-propanol | −10 → 0 °C | Suppresses exotherm; >70% yield at 500 L [2] | [2] |
| Corey–Bakshi–Shibata reduction | Tetrahydrofuran, 0.05 M | 0 → 5 °C | Enantiomeric excess dropped by 4% when temperature exceeded 10 °C [4] | [4] |
| Ketoreductase dynamic kinetic resolution | Phosphate buffer (pH 8.0) with 10% v/v dimethyl sulfoxide | 30 °C | Dimethyl sulfoxide above 15% decreased activity by 40% [8] | [8] |
| tert-Butoxycarbonyl deprotection (neat) | — | 40 °C microwave | Full deprotection in 60 min; eliminates chlorinated waste [10] | [10] |